molecular formula C19H15FN4O3S B2552808 methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 1105236-30-3

methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2552808
CAS No.: 1105236-30-3
M. Wt: 398.41
InChI Key: FCIPUZMUIIMGCR-UHFFFAOYSA-N
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Description

Methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a synthetic organic compound with a complex structure, possessing multiple functional groups including a pyrazolo[3,4-d]pyridazin ring system, a furan ring, and a thiomethyl group. This compound is notable for its potential pharmacological activities and is of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic synthesis procedures. Starting materials may include readily available chemicals like 4-fluoroaniline, which undergoes several transformations including acylation, cyclization, and sulfidation to form the pyrazolo[3,4-d]pyridazin-7-yl core.

  • Step 1: : Acylation of 4-fluoroaniline.

  • Step 2: : Cyclization to form the pyrazolo[3,4-d]pyridazin core.

  • Step 3: : Introduction of the thio-methyl group via thiolation.

  • Step 4: : Coupling with furan-2-carboxylic acid methyl ester.

Industrial Production Methods

Industrial production methods for this compound would need to optimize yield, purity, and cost-effectiveness. Typically, this involves the use of automated reactors and continuous flow chemistry to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.

  • Reduction: : The nitro or keto groups in intermediates may be reduced to amines or alcohols, respectively.

  • Substitution: : Halogen substitution reactions are possible, especially on the fluorophenyl ring.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

Major products from these reactions include various oxidized or reduced derivatives, which may possess different pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a starting material for the synthesis of more complex molecules, serving as a versatile intermediate.

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a pharmaceutical agent. It shows promise in areas like anti-inflammatory, anti-cancer, and antimicrobial therapies due to its ability to interact with various molecular targets.

Industry

In industrial applications, derivatives of this compound might be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action for methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into binding sites, inhibiting or activating specific biological pathways.

Comparison with Similar Compounds

When compared with other similar compounds such as pyrazolo[3,4-d]pyridazines and furan derivatives, methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate stands out due to its specific fluorophenyl substitution and thiomethyl group, which impart unique pharmacological properties.

List of Similar Compounds

  • 4-methyl-1H-pyrazolo[3,4-d]pyridazine.

  • 5-(methylthio)-2-furancarboxylic acid.

  • 4-fluorophenyl derivatives with various core structures.

So, what do you think about these details? Intriguing, no?

Properties

IUPAC Name

methyl 5-[[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S/c1-11-15-9-21-24(13-5-3-12(20)4-6-13)17(15)18(23-22-11)28-10-14-7-8-16(27-14)19(25)26-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIPUZMUIIMGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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